sodium globostellatate C

Description

The name suggests structural similarities to stellate (star-shaped) or globular carboxylate compounds, but its exact chemical structure, synthesis, and applications remain undocumented in authoritative sources.

Properties

Molecular Formula |

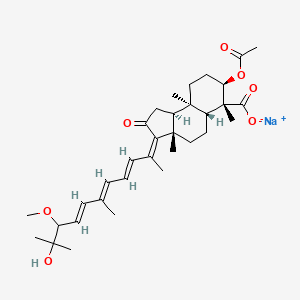

C33H47NaO7 |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

sodium;(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate |

InChI |

InChI=1S/C33H48O7.Na/c1-20(13-14-26(39-9)30(4,5)38)11-10-12-21(2)28-23(35)19-25-31(6)18-16-27(40-22(3)34)33(8,29(36)37)24(31)15-17-32(25,28)7;/h10-14,24-27,38H,15-19H2,1-9H3,(H,36,37);/q;+1/p-1/b12-10+,14-13+,20-11+,28-21+;/t24-,25+,26?,27-,31+,32+,33-;/m1./s1 |

InChI Key |

GMHCRJAKMQQTJB-RLOWDUIGSA-M |

Isomeric SMILES |

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)\C)/C=C/C(C(C)(C)O)OC.[Na+] |

Canonical SMILES |

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C)C=CC(C(C)(C)O)OC.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct information on sodium globostellatate C, comparisons must rely on structurally or functionally analogous sodium salts. Below is an analysis of sodium chloroacetate (C₂H₃ClO₂·Na), a compound with documented properties in the provided evidence, and other sodium carboxylates.

Table 1: Key Properties of Sodium Carboxylates

Key Findings:

Reactivity and Toxicity: Sodium chloroacetate exhibits significant hazards, including severe irritation to eyes and skin, necessitating immediate medical intervention . In contrast, sodium acetate and benzoate are low-risk compounds used widely in food and pharmaceuticals. The chlorine substituent in sodium chloroacetate likely increases its reactivity and toxicity compared to non-halogenated analogs.

Structural Differences: Halogenation (e.g., chlorine in sodium chloroacetate) enhances electrophilicity, making it more reactive in nucleophilic substitution reactions. Non-halogenated sodium salts like acetate lack this property.

Regulatory and Safety Profiles :

- Sodium chloroacetate is subject to strict safety protocols due to its hazards , whereas sodium benzoate and acetate are deemed safe for consumption.

Critical Limitations in Available Data

- This compound: No empirical data on its synthesis, structure, or bioactivity were found.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing sodium globostellatate C, and how can researchers validate its purity?

- Methodological Answer : Synthesis typically involves esterification of globostellatic acid followed by sodium salt formation. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation . Accelerated stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .

Q. How should researchers design experiments to evaluate the compound’s stability in aqueous solutions?

- Methodological Answer : Use a factorial design to test variables like pH (3–9), temperature (4–40°C), and ionic strength. Monitor degradation via UV-Vis spectroscopy at characteristic wavelengths (e.g., 240–280 nm for aromatic moieties). Include control samples with stabilizers (e.g., EDTA for metal chelation) to identify degradation mechanisms. Data should be analyzed using kinetic models (e.g., zero-order vs. first-order decay) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural features?

- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ester carbonyl stretches at ~1740 cm⁻¹) with X-ray crystallography for absolute configuration determination. For dynamic structural insights, use time-resolved fluorescence spectroscopy to study conformational changes in solution .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s bioavailability in preclinical models?

- Methodological Answer : Conduct a systematic review of existing pharmacokinetic studies, focusing on variables like administration route (oral vs. intravenous), formulation (nanoparticles vs. free compound), and animal models (rodent vs. non-rodent). Meta-analysis tools (e.g., RevMan) can quantify heterogeneity. Follow PRISMA guidelines to ensure reproducibility . Experimental replication under standardized conditions (e.g., ISO 10993 for biocompatibility testing) is critical .

Q. What strategies optimize this compound’s synthesis yield while minimizing side reactions?

- Methodological Answer : Employ design of experiments (DoE) to optimize reaction parameters: catalyst concentration (e.g., 0.1–1.0 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs). Response surface methodology (RSM) can model interactions between variables. Use green chemistry principles (e.g., solvent recycling) to enhance sustainability .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB IDs relevant to its therapeutic class). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). Molecular dynamics simulations (GROMACS) can assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What are the best practices for reconciling in vitro and in vivo efficacy data discrepancies?

- Methodological Answer : Use translational pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge gaps. For example, adjust for protein binding in plasma (measured via equilibrium dialysis) and tissue penetration (using LC-MS/MS tissue homogenate analysis). Incorporate physiologically based pharmacokinetic (PBPK) models to simulate human outcomes .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., alkyl chain length, substituent electronegativity). Test biological activity in a tiered assay system: primary high-throughput screening (HTS), secondary dose-response (IC₅₀ determination), and tertiary mechanistic studies (e.g., Western blot for pathway analysis). Apply multivariate analysis (PCA) to identify critical structural determinants .

Methodological Considerations

- Data Collection : Use standardized electronic lab notebooks (ELNs) for reproducibility. For human studies, adhere to CONSORT guidelines for clinical trials .

- Literature Review : Leverage databases like PubMed and Web of Science with search strings: ("this compound" AND (synthesis OR pharmacokinetics)) NOT (industrial OR production). Filter by publication date (last 10 years) and study type (e.g., in vivo) .

- Ethical Compliance : For preclinical studies, follow ARRIVE 2.0 guidelines to ensure ethical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.